

An In-depth Technical Guide to 2-Trifluoroacetylphenol: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *2-Trifluoroacetylphenol*

Cat. No.: *B1224665*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoroacetylphenol, also known as 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The presence of a trifluoroacetyl group ortho to a hydroxyl group on a benzene ring imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to **2-Trifluoroacetylphenol**, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Trifluoroacetylphenol** are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	$C_8H_5F_3O_2$	[1]
Molecular Weight	190.12 g/mol	[1]
Boiling Point	92 °C	[N/A]
Melting Point	Not available	[N/A]
Density	1.4 g/cm³	[N/A]
pKa (predicted)	7.00 ± 0.30	[N/A]
Solubility	Soluble in many organic solvents such as ethanol, ether, and chloroform (inferred from the 4-isomer).	[2]
Appearance	Not available	[N/A]

Note: Experimental data for the melting point and specific solubility parameters for **2-Trifluoroacetylphenol** are not readily available in the cited literature. The solubility information is inferred from its isomer, 4-Trifluoroacetylphenol.

Synthesis of 2-Trifluoroacetylphenol

A common method for the synthesis of **2-Trifluoroacetylphenol** involves the Friedel-Crafts acylation of phenol. This reaction can proceed via two main pathways: C-acylation to form hydroxyarylketones or O-acylation to yield phenyl esters. The reaction conditions, particularly the catalyst and its concentration, play a crucial role in determining the product distribution.[\[3\]](#)

High concentrations of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), or strong Brønsted acids tend to favor C-acylation, leading to the desired **2-Trifluoroacetylphenol**.[\[3\]](#) Alternatively, the initial O-acylation product can undergo a Fries rearrangement under acidic conditions to yield the C-acylated product.[\[4\]](#)

Experimental Protocol: Conceptual Friedel-Crafts Acylation

The following is a conceptual protocol for the synthesis of **2-Trifluoroacetylphenol** based on general Friedel-Crafts acylation principles. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

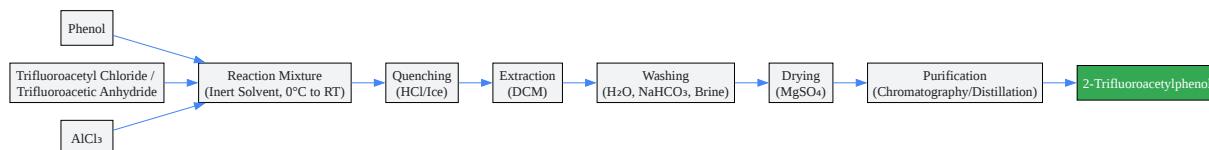
Materials:

- Phenol
- Trifluoroacetic anhydride or Trifluoroacetyl chloride
- Aluminum chloride ($AlCl_3$) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate ($NaHCO_3$), saturated aqueous solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DCM.
- Cool the solution in an ice bath to 0 °C.
- Carefully add anhydrous aluminum chloride to the stirred solution.
- From the dropping funnel, add a solution of trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain **2-Trifluoroacetylphenol**.



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Caption: Synthetic workflow for **2-Trifluoroacetylphenol** via Friedel-Crafts acylation.

Reactivity of **2-Trifluoroacetylphenol**

The reactivity of **2-Trifluoroacetylphenol** is governed by the interplay of the electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl group. This unique substitution pattern influences its behavior in various chemical transformations.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation.

- O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether. This reaction is a standard method for introducing various alkyl chains at the phenolic position.[5]

Reactions involving the Aromatic Ring

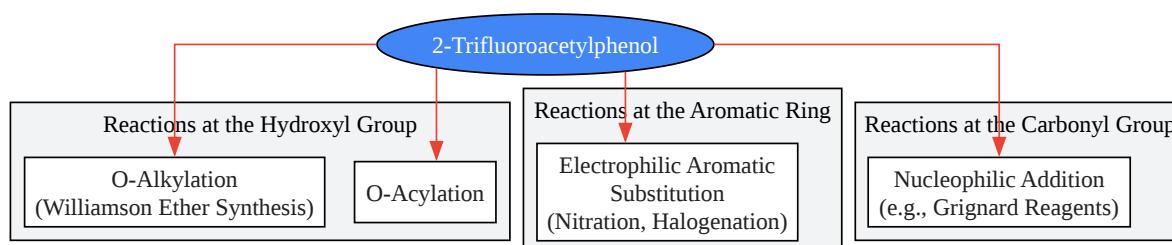
The aromatic ring of **2-Trifluoroacetylphenol** is activated towards electrophilic aromatic substitution by the hydroxyl group, which is an ortho-, para-director. However, the trifluoroacetyl group is a deactivating meta-director. The regioselectivity of electrophilic substitution will therefore be a complex outcome of these competing effects.

- Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation are expected to occur on the aromatic ring. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Reactions at the Carbonyl Group

The carbonyl group of the trifluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack.

- Nucleophilic Addition: Nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup.[6] [7]



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Caption: Reactivity map of **2-Trifluoroacetylphenol**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **2-Trifluoroacetylphenol** is not readily available in the searched literature. However, based on the structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by the electronic effects of the hydroxyl and trifluoroacetyl groups. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetyl group is expected to appear significantly downfield. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[8][9] The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Trifluoroacetylphenol** should exhibit characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[10][11]
- C=O stretch: A strong absorption in the range of 1680-1720 cm⁻¹.
- C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.
- Aromatic C-H stretch: Signals above 3000 cm⁻¹.[12]
- Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.[12]

Mass Spectrometry

The mass spectrum of **2-Trifluoroacetylphenol** is expected to show a molecular ion peak at m/z 190.12. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF_3 , mass 69) and the carbonyl group (CO, mass 28). The fragmentation of the aromatic ring would also contribute to the overall spectrum.[13][14]

Biological Activity

While specific biological activity data for **2-Trifluoroacetylphenol** is limited in the available literature, related compounds containing trifluoroacetyl or phenolic moieties have shown a range of biological effects. For instance, some 2-acetyl-5-O-(amino-alkyl)phenol derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[15] Additionally, various trifluoroethoxy-containing derivatives have been investigated for their potential as anti-cancer and anti-diabetic agents.[16] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of a molecule. These studies suggest that **2-Trifluoroacetylphenol** could serve as a valuable starting point for the design and synthesis of new biologically active compounds.

Conclusion

2-Trifluoroacetylphenol is a versatile molecule with a rich and complex reactivity profile. Its unique combination of a phenolic hydroxyl group and an electron-withdrawing trifluoroacetyl group makes it an attractive substrate for a variety of organic transformations. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, the existing knowledge of related compounds provides a solid foundation for its application in research and development. This guide serves as a starting point for scientists and researchers looking to explore the potential of **2-Trifluoroacetylphenol** in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into its biological activity and reaction pathways will undoubtedly uncover new opportunities for this intriguing molecule.

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